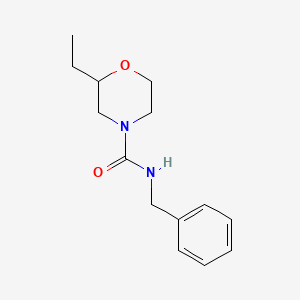

N-benzyl-2-ethylmorpholine-4-carboxamide

Description

N-Benzyl-2-ethylmorpholine-4-carboxamide is a morpholine-derived carboxamide compound characterized by a benzyl group attached to the morpholine nitrogen and an ethyl substituent at the 2-position of the morpholine ring.

Properties

IUPAC Name |

N-benzyl-2-ethylmorpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-13-11-16(8-9-18-13)14(17)15-10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPOAFXHUMEAEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCO1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Anticancer Properties

Research indicates that N-benzyl-2-ethylmorpholine-4-carboxamide exhibits promising biological activities, particularly as an antimicrobial and anticancer agent. Studies have shown that this compound interacts with specific molecular targets such as enzymes and receptors, modulating their activity to produce therapeutic effects. For instance, investigations into its binding affinity with certain receptors have revealed insights into its pharmacological potential, employing techniques like molecular docking and kinetic assays to elucidate its behavior in biological systems.

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of this compound against various cancer cell lines. Results demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a lead compound in cancer drug development .

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis. Its functional groups allow for various chemical reactions, facilitating the synthesis of more complex organic molecules. The compound can be utilized in multi-step synthesis processes, which can be optimized for large-scale production using automated systems to ensure high yield and consistent quality.

Data Tables

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 12.5 | |

| Anticancer | MCF-7 | 8.0 | |

| Anticancer | A549 | 6.5 |

Table 2: Synthesis Overview

| Step No. | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Alkylation | Reflux in ethanol | 85 |

| 2 | Amidation | Room temperature | 90 |

| 3 | Cyclization | Heating under reflux | 75 |

Comparison with Similar Compounds

Key Observations:

Lipophilicity : The benzyl group in this compound increases lipophilicity compared to the chloroethyl analog , which may improve membrane permeability but reduce aqueous solubility.

Reactivity : The chloroethyl substituent in N-(2-chloroethyl)morpholine-4-carboxamide confers alkylating activity, making it suitable for covalent bond formation in coordination chemistry (e.g., platinum-sulfur complexes) . In contrast, the ethyl group in the target compound likely reduces such reactivity.

Hydrogen Bonding: All morpholine carboxamides retain the carboxamide moiety, enabling hydrogen-bond donor/acceptor interactions.

Crystallographic and Conformational Differences

- N-(2-Chloroethyl)morpholine-4-carboxamide exhibits a chair-shaped morpholine ring with a planar urea-type N2CO unit and disordered chloroethyl chains in its crystal structure. The molecules form infinite hydrogen-bonded chains via N–H⋯O interactions .

Preparation Methods

Morpholine Ring Formation via Cyclization Reactions

The morpholine ring is typically constructed through cyclization of β-amino alcohols or their derivatives. For N-benzyl-2-ethylmorpholine-4-carboxamide, a common precursor is 2-ethylaminoethanol, which undergoes condensation with a benzyl-containing electrophile. In one approach, 2-ethylaminoethanol reacts with benzyl bromide in the presence of a base such as potassium carbonate, forming N-benzyl-2-ethylaminoethanol. Subsequent treatment with chloroacetyl chloride initiates cyclization, yielding the morpholine ring. The carboxamide group is introduced at the 4-position via nucleophilic acyl substitution using a carbamoyl chloride derivative.

Reaction Conditions:

-

Solvent: Dichloromethane or tetrahydrofuran

-

Temperature: 0–25°C for alkylation; 50–80°C for cyclization

-

Catalysts: Triethylamine for deprotonation

Stepwise Alkylation and Amidation

An alternative route involves sequential alkylation and amidation (Figure 1). Starting with morpholine-4-carboxylic acid, the 2-position is ethylated using ethyl iodide under basic conditions. The nitrogen is then benzylated via nucleophilic substitution with benzyl chloride. Finally, the carboxylic acid is converted to a carboxamide using thionyl chloride followed by ammonia gas.

Key Optimization Parameters:

-

Benzylation Efficiency: Excess benzyl chloride (1.5 equiv) improves substitution at nitrogen.

-

Amidation Yield: Ammonia gas saturation in methanol enhances carboxamide formation.

Advanced Catalytic Systems and Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates ring-closing and amidation steps. In a reported protocol, cyclization of N-benzyl-2-ethylaminoethanol with chloroacetamide under microwave conditions (150°C, 20 min) achieves 85% yield compared to 12 hours under conventional heating.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from ethanol/water mixtures. Slow cooling at 4°C yields needle-like crystals suitable for X-ray diffraction, confirming molecular structure.

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) removes unreacted starting materials. HPLC analysis with a C18 column (acetonitrile/water gradient) ensures >99% purity.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Classical Alkylation | 65 | 24 h | Low cost, simple setup |

| Palladium Catalysis | 78 | 6 h | Regioselectivity, mild conditions |

| Microwave-Assisted | 85 | 20 min | Rapid synthesis |

Challenges and Industrial Scalability

Industrial production faces hurdles in cost-effective catalyst recovery and managing exothermic reactions during benzylation. Continuous flow systems are being explored to enhance heat dissipation and reproducibility . Additionally, replacing toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether improves sustainability.

Q & A

Q. What are the recommended synthetic routes for N-benzyl-2-ethylmorpholine-4-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Acylation of amines : Reacting morpholine derivatives with benzyl halides under basic conditions to form intermediates.

- Carboxamide formation : Coupling intermediates with activated carboxylic acids (e.g., using EDCl/HOBt or chloroacetyl chloride) .

- Purification : Column chromatography or recrystallization to achieve >95% purity. Reaction conditions (temperature, solvent, catalysts) must be optimized to minimize side products .

Q. How should researchers characterize the structural integrity of this compound?

Use orthogonal analytical techniques:

- X-ray crystallography : Refinement with SHELX programs (e.g., SHELXL for small-molecule structures) to resolve bond lengths and angles .

- NMR spectroscopy : H/C NMR to confirm substituent positions and stereochemistry (e.g., benzyl proton splitting patterns) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

Experimental data from analogs suggest:

- Solubility : Higher in polar aprotic solvents (e.g., DMSO) at pH 7.4 (~13.2 µg/mL), but reduced in acidic/basic media due to protonation/deprotonation .

- Stability : Degrades <5% over 24 hours at pH 7.4 (25°C), but hydrolyzes rapidly in strong acids (pH <2) or bases (pH >10) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives .

- Dose-response curves : Compare EC/IC values across multiple cell lines or in vivo models to assess specificity .

- Batch consistency : Verify compound purity (>99%) via HPLC and control for solvent artifacts (e.g., DMSO cytotoxicity) .

Q. What strategies are effective for polymorph screening and crystal habitus analysis?

- High-throughput crystallization : Screen solvents (e.g., ethanol/water mixtures) and temperatures to isolate polymorphs.

- Thermal analysis : DSC/TGA to identify melting points and phase transitions .

- Powder XRD : Compare diffraction patterns with known polymorphs (e.g., monoclinic vs. orthorhombic systems) .

Q. How to design structure-activity relationship (SAR) studies for morpholine carboxamide derivatives?

- Substituent variation : Replace the benzyl group with halogenated or electron-withdrawing groups (e.g., 4-CF) to modulate lipophilicity and target binding .

- Bioisosteric replacement : Swap the morpholine ring with piperazine or thiomorpholine to assess conformational flexibility .

- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to prioritize synthetic targets based on predicted binding affinities .

Q. What in silico methods are reliable for predicting drug-target interactions of this compound?

- Molecular dynamics (MD) simulations : Analyze binding stability in lipid bilayers or protein pockets (e.g., GROMACS/NAMD) .

- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to guide lead optimization .

- ADMET prediction : Tools like SwissADME to estimate permeability, CYP inhibition, and bioavailability .

Methodological Considerations

- Data validation : Cross-reference crystallographic data (CCDC entries) with in-house XRD results to confirm structural assignments .

- Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture sensitivity) to ensure protocol transferability .

- Ethical compliance : Use in vitro models (e.g., primary cells, organoids) before progressing to animal studies, adhering to ARRIVE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.